1-(3-Chloro-2-methylphenyl)hexan-1-one
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Overview
Description
1-(3-Chloro-2-methylphenyl)hexan-1-one is an organic compound belonging to the class of aryl ketones It features a hexanone backbone substituted with a 3-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Corresponding substituted products, such as amines or thiols.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)hexan-1-one
- 1-(3-Methylphenyl)hexan-1-one
- 1-(3-Chloro-2-methylphenyl)pentan-1-one
Uniqueness: 1-(3-Chloro-2-methylphenyl)hexan-1-one is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(3-Chloro-2-methylphenyl)hexan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a hexanone backbone and a chloro-substituted aromatic ring, which influence its interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a hexanone chain linked to a chlorinated aromatic ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group in the hexanone structure can form hydrogen bonds with biological molecules, influencing their function. Additionally, the chlorine-substituted aromatic ring can participate in π-π interactions, enhancing the compound’s binding affinity to receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values for these strains suggest that the compound could serve as a potential therapeutic agent against resistant bacterial infections .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve modulation of signaling pathways associated with inflammation .
Cytotoxicity and Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. Studies have reported IC50 values indicating that the compound can induce apoptosis in cancer cells through mechanisms such as endoplasmic reticulum stress and nitric oxide production . These findings highlight its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several clinical isolates. The results showed that the compound displayed potent activity with MIC values ranging from 10 to 30 µg/mL against MRSA strains, supporting its potential application in clinical settings .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cytotoxicity, the compound was tested on human monocytic leukemia cell line THP-1. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxic activity. Further mechanistic studies revealed that the compound induces apoptosis via caspase activation pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
Compound Name | Structure | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
---|---|---|---|
This compound | C₁₂H₁₅ClO | 10 - 30 µg/mL | ~15 µM |
1-(5-Chloro-2-methylphenyl)pentan-1-one | C₁₂H₁₅ClO | >30 µg/mL | ~20 µM |
1-(5-Chloro-2-methylphenyl)butan-1-one | C₁₁H₁₃ClO | >40 µg/mL | ~25 µM |
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-9-13(15)11-7-6-8-12(14)10(11)2/h6-8H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSMJGVNXOODJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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